molecular formula C12H11F3O3 B027834 Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 106263-53-0

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B027834
CAS No.: 106263-53-0
M. Wt: 260.21 g/mol
InChI Key: HVHVSJPSNQIPEM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H11F3O3. It is a trifluoromethylated ester, which means it contains a trifluoromethyl group (-CF3) attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHVSJPSNQIPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375095
Record name Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106263-53-0
Record name Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This material is prepared by a method analogous to that described for preparation of ethyl 3-oxo-3-(2-thienyl)propanoate in preparation of 1D, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-(trifluoromethyl)benzoic acid.
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Synthesis routes and methods II

Procedure details

To a solution of 4-trifluoromethylacetophenone (57.8 g, 0.307 mol) and ethanol (1 ml) in ethyl carbonate (300 ml) was added sodium hydride (24.5 g, 60% in oil, 0.63 mol) by small portions. Because heat was generated gradually, the reaction solution was ice-cooled and thereafter stirred at room temperature for 2 hrs. 6N Hydrochloric acid was added thereto to stop the reaction. The mixture was diluted with water (300 ml) and extracted with ethyl acetate (200 ml×2). The extract was washed with water, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1-5:1) to give ethyl 3-oxo-3-(4-trifluoromethylphenyl)propionate (71.2 g, 89%).
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57.8 g
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24.5 g
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ethyl carbonate
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300 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4′-trifluoromethylacetophenone (10.0 g), sodium hydride (60%, oil, 2.13 g) and diethyl carbonate (80 ml) was stirred at 80° C. for 90 min. Water was added to the reaction mixture, and the mixture was neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and ethyl 3-oxo-3-(4-trifluoromethylphenyl)propionate was obtained as an oil from a fraction eluted with ethyl acetate-hexane (1:9, volume ratio). A mixture of this oil and N,N-dimethylformamide dimethylacetal (9.50 g) was refluxed for 1 hr. The reaction mixture was concentrated, and the residue was dissolved in ethanol (80 ml). To the obtained solution was added hydroxylamine hydrochloride (7.39 g), and the mixture was refluxed for 2 hr. The reaction mixture was concentrated, water was added to the residue and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, the crystals obtained from a fraction eluted with ethyl acetate-hexane (1:9, volume ratio) were recrystallized from hexane to give ethyl 5-(4-trifluoromethylphenyl)isoxazole-4-carboxylate (8.42 g, yield 56%) as a colorless prism. melting point: 53–54° C.
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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